molecular formula C5H9NO5 B555824 (2S,4S)-2-amino-4-hydroxy-pentanedioic acid CAS No. 3913-68-6

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

Cat. No. B555824
CAS RN: 3913-68-6
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-HRFVKAFMSA-N
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Description

“(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is also known as allo-gamma-hydroxyglutamic acid and threo-4-hydroxy-l-glutamic acid . It’s a chemical compound with the CAS Number 3913-68-6 .


Molecular Structure Analysis

The molecular structure of a compound is crucial in understanding its properties and reactivity. While specific information on the molecular structure analysis of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available, techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are commonly used for structural analysis .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the transformation of reactants into products under various conditions . Unfortunately, specific information on the chemical reactions involving “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are key to understanding its behavior in different environments. Unfortunately, specific information on the physical and chemical properties of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available .

Scientific Research Applications

Biological Activities and Health Benefits p-Coumaric acid and its conjugates have been studied extensively for their wide range of bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. These compounds, derived from natural sources such as plants, exhibit potential health benefits and therapeutic applications, underscoring the importance of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid derivatives in medical and health research (Pei et al., 2016).

Cosmetic and Therapeutic Formulations The utilization of hydroxy acids, including (2S,4S)-2-amino-4-hydroxy-pentanedioic acid and its derivatives, in cosmetic and therapeutic formulations has been thoroughly reviewed. These compounds play a crucial role in skin care by promoting beneficial effects such as exfoliation and improvement in skin texture. The safety and efficacy of these formulations, particularly in sun-exposed skin, are of paramount importance, indicating the compound's significant role in dermatology (Kornhauser et al., 2010).

Biocatalytic Applications Artificial biocatalytic cascades have been explored for the synthesis of α-, β-, and ω-hydroxy acids, amino acids, and lactones, employing renewable resources as well as compounds from fossil resources. These cascades highlight the potential of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid in the synthesis of complex molecules, demonstrating its applicability in sustainable and green chemistry (Schrittwieser et al., 2018).

Safety And Hazards

The safety and hazards of a compound are crucial for handling and storage. Unfortunately, specific information on the safety and hazards of “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” is not available .

Future Directions

While specific future directions for “(2S,4S)-2-amino-4-hydroxy-pentanedioic acid” are not available, research in the field of chemistry often involves the development of new synthesis methods, the discovery of novel compounds, and the exploration of their potential applications .

properties

IUPAC Name

(2S,4S)-2-amino-4-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-2-amino-4-hydroxypentanedioic acid

CAS RN

3913-68-6, 17093-75-3
Record name (4S)-4-Hydroxy-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glutamic acid, 4-hydroxy-, (4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17093-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name allo-gamma-Hydroxyglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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